molecular formula C19H14ClF3N2O2 B2905196 1-[(4-chlorophenyl)methyl]-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904524-54-5

1-[(4-chlorophenyl)methyl]-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2905196
CAS No.: 904524-54-5
M. Wt: 394.78
InChI Key: OIEKYFDYBMWSNF-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound that features both chlorophenyl and trifluoromethylphenyl groups attached to a pyrazine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common approach is the radical trifluoromethylation of carbon-centered intermediates, which is a key step in introducing the trifluoromethyl group . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is also essential to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chlorophenyl)methyl]-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione stands out due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which confer unique electronic and steric properties. These features make it particularly valuable in the design of new materials and pharmaceuticals with specific desired characteristics.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2O2/c20-16-6-4-13(5-7-16)11-24-8-9-25(18(27)17(24)26)12-14-2-1-3-15(10-14)19(21,22)23/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEKYFDYBMWSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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